molecular formula C18H22N2 B1669395 Cyclizine CAS No. 82-92-8

Cyclizine

Cat. No. B1669395
CAS RN: 82-92-8
M. Wt: 266.4 g/mol
InChI Key: UVKZSORBKUEBAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Cyclizine may be synthesized by reacting diphenylcarbinol to give the benzhydryl chloride, which in turn is reacted with N-methyl piperazine . In a study, two new derivatives of cyclizine were synthesized to investigate their acute and chronic anti-inflammatory activities .


Molecular Structure Analysis

Cyclizine is an N-alkylpiperazine in which one nitrogen of the piperazine ring is substituted by a methyl group, while the other is substituted by a diphenylmethyl group .


Chemical Reactions Analysis

Cyclizine is a piperazine derivative with histamine H1-receptor antagonist (antihistamine) activity . It possesses anticholinergic, antihistaminic, central nervous system depressant, and local anesthetic effects .


Physical And Chemical Properties Analysis

Cyclizine has a molecular formula of C18H22N2 and a molecular weight of 266.4 g/mol . It is a piperazine derivative .

Scientific Research Applications

Pharmacokinetics and Pharmacogenetics

Cyclizine, an antihistaminic antiemetic, is used in palliative care and its pharmacokinetics have been a subject of study. Research has indicated that its metabolism may involve cytochrome P450 2D6 (CYP2D6), impacting its efficacy and side effects depending on the patient's CYP2D6 genotype (Vella-Brincat et al., 2012).

Haemodynamic Effects

Studies have shown that cyclizine can significantly impact haemodynamics, particularly in patients with heart failure. It increases systemic and pulmonary arterial pressures, as well as ventricular filling pressures, negating the venodilatory effects of certain drugs (Tan, Bryant, & Murray, 1988).

Pharmacokinetics in Healthy Individuals

Research involving healthy volunteers revealed that cyclizine is extensively distributed in the body with a high volume of distribution and total clearance, indicating its widespread tissue dispersion and metabolism. Less than one percent of the drug is excreted unchanged in urine, suggesting metabolism is the primary route of elimination (Walker & Kanfer, 1996).

Interaction with Other Substances

A study examining the effects of cyclizine in combination with other substances like caffeine revealed that it can cause changes in human performance and subjective effects. While it made subjects more alert at lower doses, higher doses led to increased sedation and impaired performance in some tests (Clubley et al., 1979).

Visual-Vestibular Interaction

Cyclizine's effects on visual-vestibular interaction were studied, revealing that it does not significantly suppress postural sway or circularvection. However, it did increase optokinetic nystagmus, indicating that it may have minimal suppressive effects on these aspects at doses used for motion sickness relief (Gowans et al., 2000).

Safety And Hazards

Cyclizine should be avoided in patients with acute coronary events . It may cause allergic skin reactions and is toxic if swallowed . It may also cause irritation to the skin and eyes .

Future Directions

The therapeutic uses of cyclizine have been explored in various areas including pain and drug addiction. The 5-HT3 receptor, which cyclizine acts upon, plays a role in mediating nausea and vomiting. Therefore, 5-HT3 receptor antagonists like cyclizine demonstrate greatest anti-emetic efficacy when administered in combination with other drug classes .

properties

IUPAC Name

1-benzhydryl-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2/c1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKZSORBKUEBAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4022864
Record name Cyclizine
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Molecular Weight

266.4 g/mol
Source PubChem
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Physical Description

Solid
Record name Cyclizine
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Solubility

INSOL IN ETHER 1 G IN ABOUT 115 ML ALC /HYDROCHLORIDE/, SOL IN ALCOHOL & CHLOROFORM; SLIGHTLY SOL IN WATER, FREELY SOL IN ETHER, 7.52e-02 g/L
Record name Cyclizine
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Record name Cyclizine
Source Human Metabolome Database (HMDB)
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Mechanism of Action

Vomiting (emesis) is essentially a protective mechanism for removing irritant or otherwise harmful substances from the upper GI tract. Emesis or vomiting is controlled by the vomiting centre in the medulla region of the brain, an important part of which is the chemotrigger zone (CTZ). The vomiting centre possesses neurons which are rich in muscarinic cholinergic and histamine containing synapses. These types of neurons are especially involved in transmission from the vestibular apparatus to the vomiting centre. Motion sickness principally involves overstimulation of these pathways due to various sensory stimuli. Hence the action of cyclizine which acts to block the histamine receptors in the vomiting centre and thus reduce activity along these pathways. Furthermore since cyclizine possesses anti-cholinergic properties as well, the muscarinic receptors are similarly blocked., .../IT SEEMS/ THAT STIMULATION OF VESTIBULAR APPARATUS IS NECESSARY & SUFFICIENT...& THAT VESTIBULAR CEREBELLAR MIDBRAIN "INTEGRATIVE VOMITING CENTER" & MEDULLARY CHEMORECEPTIVE TRIGGER ZONE ARE...INVOLVED /IN MOTION SICKNESS/. IT IS...PROBABLE THAT EFFECTIVE ANTIHISTAMINES EXERT.../ACTION/ IN THESE CENTERS. /ANTIHISTAMINE/
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Product Name

Cyclizine

Color/Form

CRYSTALS FROM PETROLEUM ETHER, WHITE OR CREAMY WHITE CRYSTALLINE POWDER

CAS RN

82-92-8
Record name Cyclizine
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Record name Cyclizine
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

105.5-107.5, 105.5 TO 107.5 °C
Record name Cyclizine
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Record name CYCLIZINE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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